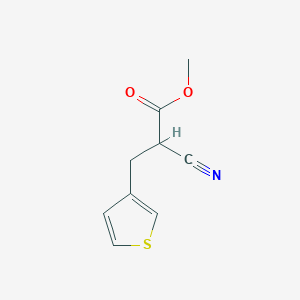
Methyl 2-cyano-3-thiophen-3-ylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-thiophen-3-ylpropanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of thiophene derivatives, including Methyl 2-cyano-3-thiophen-3-ylpropanoate, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Análisis De Reacciones Químicas
Methyl 2-cyano-3-thiophen-3-ylpropanoate undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common reagents and conditions used in these reactions include sulfurizing agents like phosphorus pentasulfide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-thiophen-3-ylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-3-thiophen-3-ylpropanoate involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, leading to their biological effects. For example, some thiophene derivatives inhibit kinases, which are involved in cell signaling pathways .
Comparación Con Compuestos Similares
Methyl 2-cyano-3-thiophen-3-ylpropanoate can be compared with other similar compounds, such as:
Methyl 2-cyano-3-phenylpropanoate: This compound has a phenyl group instead of a thiophene ring.
Methyl 2-cyano-3-(1H-pyrrol-2-yl)propanoate: This compound has a pyrrole ring instead of a thiophene ring.
Methyl 2-cyano-3-(furan-2-yl)propanoate: This compound has a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its thiophene ring, which imparts specific chemical and biological properties that are different from those of its analogs.
Propiedades
Número CAS |
115787-70-7 |
|---|---|
Fórmula molecular |
C9H9NO2S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h2-3,6,8H,4H2,1H3 |
Clave InChI |
QFNZQTWYLKLEJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CSC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















